- Synthesis of 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose, Huaxi Yaoxue Zazhi, 2005, 20(3), 207-210

Cas no 97614-42-1 (1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose)

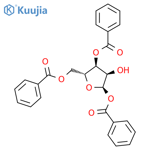

97614-42-1 structure

商品名:1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose

CAS番号:97614-42-1

MF:C29H24N2O10S

メガワット:592.573266983032

CID:61905

1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose 化学的及び物理的性質

名前と識別子

-

- 2-(1'-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-alpha-D-ribofuranose

- 2-(1'-Imidazoylsulfonyl)-1,3,5-tri-O-benzoyl-α-D-ribofuranose

- 2-(1’-IMIDAZOYLSULFONYL)-1,3,5-TRI-O-BENZOYL-ALPHA-D-RIBOFURANOSE

- 1,2,5-Tri-O-benzoyl-2-(1’-imidazoylsulfonyl)-a-D-ribofuranose

- 1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose

-

- インチ: 1S/C29H24N2O10S/c32-26(20-10-4-1-5-11-20)37-18-23-24(39-27(33)21-12-6-2-7-13-21)25(41-42(35,36)31-17-16-30-19-31)29(38-23)40-28(34)22-14-8-3-9-15-22/h1-17,19,23-25,29H,18H2/t23-,24-,25-,29-/m1/s1

- InChIKey: DHQMZEQWPVIFFR-DOUCHOMGSA-N

- ほほえんだ: O([C@H]1[C@@H](OC(C2C=CC=CC=2)=O)O[C@H](COC(C2C=CC=CC=2)=O)[C@H]1OC(C1C=CC=CC=1)=O)S(N1C=NC=C1)(=O)=O

計算された属性

- せいみつぶんしりょう: 592.11500

じっけんとくせい

- PSA: 157.70000

- LogP: 4.10650

1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T767665-25g |

1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose |

97614-42-1 | 25g |

$ 220.00 | 2022-06-02 | ||

| Chemenu | CM161842-100g |

(2R,3R,4R,5R)-3-(((1H-imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |

97614-42-1 | 97% | 100g |

$504 | 2021-06-15 | |

| TRC | T767665-1g |

1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose |

97614-42-1 | 1g |

$ 50.00 | 2022-06-02 | ||

| TRC | T767665-5000mg |

1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose |

97614-42-1 | 5g |

$167.00 | 2023-05-17 | ||

| A2B Chem LLC | AI65487-100g |

2-(1'-Imidazoylsulfonyl)-1,3,5-tri-o-benzoyl-alpha-d-ribofuranose |

97614-42-1 | 98% | 100g |

$627.00 | 2024-07-18 | |

| A2B Chem LLC | AI65487-10g |

2-(1'-Imidazoylsulfonyl)-1,3,5-tri-o-benzoyl-alpha-d-ribofuranose |

97614-42-1 | 10g |

$494.00 | 2024-04-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1890417-1g |

(2R,5R)-3-(((1H-Imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |

97614-42-1 | 1g |

¥1080.00 | 2024-04-23 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1890417-100g |

(2R,5R)-3-(((1H-Imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |

97614-42-1 | 100g |

¥10200.00 | 2024-04-23 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1890417-25g |

(2R,5R)-3-(((1H-Imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |

97614-42-1 | 25g |

¥4125.00 | 2024-04-23 | ||

| Ambeed | A675253-25g |

(2R,3R,4R,5R)-3-(((1H-Imidazol-1-yl)sulfonyl)oxy)-5-((benzoyloxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate |

97614-42-1 | 98% | 25g |

$265.0 | 2025-02-27 |

1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Sulfuryl chloride Solvents: Dimethylformamide , Dichloromethane ; 30 min, -40 °C; 3 h, rt

1.2 0 °C; 15 h, rt

1.2 0 °C; 15 h, rt

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide , Dichloromethane ; 30 min, -20 °C; 2.5 h, 0 °C

1.2 0 °C; 15 h, 0 °C

1.2 0 °C; 15 h, 0 °C

リファレンス

- Synthesis of clofarabine, Zhongguo Yiyao Gongye Zazhi, 2006, 37(8), 508-510

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; -15 °C; 30 min, -15 °C; -15 °C → rt; 3 h, rt

1.2 0 °C; 15 h, rt

1.2 0 °C; 15 h, rt

リファレンス

- Pharmaceutical application of 2'-fluoro-4'-azido-nucleoside analog or its salt, China, , ,

ごうせいかいろ 4

はんのうじょうけん

リファレンス

- 1-Halo-2-deoxy-2-fluoroarabinofuranoside derivatives from 1,3,5-tri-O-acylribofuranose, European Patent Organization, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide , Dichloromethane ; cooled; cooled

1.2 cooled; cooled

1.3 Reagents: Water ; cooled

1.2 cooled; cooled

1.3 Reagents: Water ; cooled

リファレンス

- Process for preparation of Clofarabine intermediate 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide, China, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; rt → -10 °C; -10 °C; 50 min, -10 °C

1.2 2 h, rt

1.3 Reagents: Water ; 0.5 h

1.2 2 h, rt

1.3 Reagents: Water ; 0.5 h

リファレンス

- Method for preparing clofarabine, China, , ,

ごうせいかいろ 7

はんのうじょうけん

リファレンス

- Fluorocarbohydrates in synthesis. An efficient synthesis of 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil (β-FIAU) and 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)thymine (β-FMAU), Journal of Organic Chemistry, 1985, 50(19), 3644-7

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Sulfuryl chloride Solvents: Dimethylformamide , Dichloromethane ; rt → -10 °C; -15 - -10 °C; 2 h, -15 - -10 °C

1.2 -15 - -10 °C; 1.5 h, -15 - -10 °C; overnight, rt

1.2 -15 - -10 °C; 1.5 h, -15 - -10 °C; overnight, rt

リファレンス

- Method for preparing clofarabine with high yield, China, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Sulfuryl chloride Solvents: Dimethylformamide , Dichloromethane ; -15 °C; 30 min, -15 °C; -15 °C → rt; 3 h, rt

1.2 0 °C; 15 h, rt

1.2 0 °C; 15 h, rt

リファレンス

- Preparation of 2'-fluoro-4'-substituted nucleoside analogs as antiviral agents, China, , ,

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Sulfuryl chloride Solvents: Dimethylformamide , Dichloromethane ; -20 °C; 2 h, -5 - 0 °C

1.2 overnight

1.2 overnight

リファレンス

- Improved synthesis of clofarabine, Zhongguo Xiandai Yingyong Yaoxue, 2009, 26(2), 123-125

1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Raw materials

1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose Preparation Products

1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose 関連文献

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Ian H. Godtliebsen,Ove Christiansen Phys. Chem. Chem. Phys., 2013,15, 10035-10048

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

4. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

97614-42-1 (1,3,5-Tri-O-benzoyl-2-O-(1H-imidazol-1-ylsulfonyl)-α-D-ribofuranose) 関連製品

- 220797-16-0(Poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine))

- 2639455-25-5(3-{[(Benzyloxy)carbonyl]amino}thiophene-2,5-dicarboxylic acid)

- 1807287-13-3(Ethyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate)

- 681225-02-5(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}acetamide)

- 2096459-08-2(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo1,2-apyridine)

- 1417519-78-8(3-Bromo-2-(2-fluorophenyl)pyridine)

- 1539740-08-3(2-Butanone, 3-(cyclopropylamino)-)

- 2172555-94-9({1-cyclohexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1351595-03-3(N-(2-cyanophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide)

- 54092-73-8(1,2,3,4-Tetrahydro-11-methylchrysene)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬